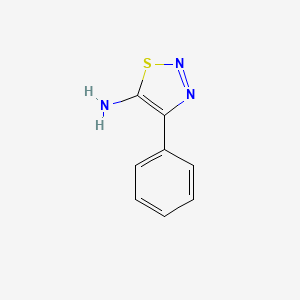

4-Phenyl-1,2,3-thiadiazol-5-amine

Beschreibung

Contextualization within Thiadiazole Chemistry

Thiadiazoles are a class of heterocyclic compounds that have garnered considerable attention due to their wide-ranging applications in pharmaceuticals, agriculture, and materials science. isres.org The presence of both sulfur and nitrogen atoms within the five-membered ring imparts unique electronic and structural features, making them versatile building blocks in synthetic chemistry. isres.orgresearchgate.net

There are four constitutional isomers of thiadiazole, each defined by the relative positions of the sulfur and two nitrogen atoms in the ring: 1,2,3-thiadiazole (B1210528), 1,2,4-thiadiazole (B1232254), 1,2,5-thiadiazole, and 1,3,4-thiadiazole (B1197879). isres.orgnih.gov These isomers are not interconvertible and are therefore considered distinct chemical entities. researchgate.net While all isomers have been the subject of academic inquiry, the 1,3,4- and 1,2,4-thiadiazole isomers have been the most extensively studied. isres.org The interest in these isomers often stems from their bioisosteric relationship with other important heterocycles like pyrimidine (B1678525) and pyridazine, suggesting their potential to serve as fragments in bioactive molecules. nih.gov

| Isomer | Key Research Areas |

| 1,2,3-Thiadiazole | Agrochemicals (herbicides, insecticide synergists), polymers, precursors for other heterocycles. chemicalbook.com |

| 1,2,4-Thiadiazole | Pharmaceuticals (neurodegenerative diseases), bioisostere of pyrimidine. isres.org |

| 1,2,5-Thiadiazole | Materials science, organic conductors. |

| 1,3,4-Thiadiazole | Broad spectrum of pharmacological activities (antimicrobial, anticancer, anti-inflammatory), ligands in coordination chemistry. isres.orgnih.govnih.gov |

The 1,2,3-thiadiazole ring is a π-excessive, stable, and nearly planar aromatic system. chemicalbook.com A key feature is the arrangement of the heteroatoms with two adjacent nitrogen atoms and a sulfur atom (S-N-N). chemicalbook.com The π-electron density is highest at the sulfur atom, followed by the nitrogen atoms. chemicalbook.com Consequently, the carbon atoms, C4 and C5, are electron-deficient. chemicalbook.com This electronic distribution makes electrophilic substitution at these carbon positions difficult, while C5 is the preferred site for nucleophilic attack due to its lower electron density. chemicalbook.com The parent 1,2,3-thiadiazole is a thermally stable, yellow liquid. chemicalbook.com

A significant reaction of the 1,2,3-thiadiazole ring is its fragmentation upon thermal or photochemical stimulation, which often leads to the formation of reactive intermediates like thiirenes and dinitrogen. This reactivity makes them useful precursors in organic synthesis. The Hurd-Mori synthesis is a widely accepted and effective method for constructing the 1,2,3-thiadiazole ring, involving the intramolecular cyclization of hydrazones with reagents like thionyl chloride (SOCl₂). chemicalbook.commdpi.com

Significance of Amino-Substituted Thiadiazoles in Advanced Chemical Studies

The introduction of an amino group onto the thiadiazole ring significantly influences its chemical properties and biological activity. Amino-substituted thiadiazoles, particularly 2-amino-1,3,4-thiadiazoles, have been extensively investigated as scaffolds for the development of new therapeutic agents. researchgate.netnih.gov The amino group can act as a hydrogen bond donor and acceptor, enhancing the molecule's ability to interact with biological targets. isres.org Furthermore, the reactivity of the amino group allows for a wide range of derivatization, making it a valuable handle for modifying the molecule's properties. researchgate.netnih.gov

Research has shown that the position and substitution pattern of the amino group are crucial for biological activity. nih.gov For instance, in a series of 2-amino-1,3,4-thiadiazole (B1665364) derivatives, the free amino group was found to be essential for maximum antibacterial activity. nih.gov Similarly, the nature of substituents on the amino group or at other positions on the thiadiazole ring can significantly impact the compound's lipophilicity and, consequently, its antimicrobial efficacy. nih.gov The development of synthetic methods for amino-substituted thiadiazoles, such as the oxidative N-S bond formation for 5-amino-1,2,4-thiadiazoles, continues to be an active area of research. acs.org

Historical Development of 4-Phenyl-1,2,3-thiadiazol-5-amine Research and Related Compounds

The synthesis of the 1,3,4-thiadiazole ring system dates back to the late 19th century, with significant contributions from Fischer and later Freund and Kuh who correctly identified the ring's structure. nih.gov The development of synthetic methodologies for the various thiadiazole isomers has since progressed significantly.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-phenylthiadiazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3S/c9-8-7(10-11-12-8)6-4-2-1-3-5-6/h1-5H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPHYLVGCMWSAEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(SN=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80372631 | |

| Record name | 4-Phenyl-1,2,3-thiadiazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80372631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78301-72-1 | |

| Record name | 4-Phenyl-1,2,3-thiadiazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80372631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Phenyl-[1,2,3]thiadiazol-5-ylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Phenyl 1,2,3 Thiadiazol 5 Amine

Established Synthetic Pathways for 1,2,3-Thiadiazoles

The formation of the 1,2,3-thiadiazole (B1210528) core is a well-documented area of organic synthesis, with several named reactions providing reliable routes to this heterocyclic system. connectjournals.com

Hurd-Mori Synthesis and its Adaptations

The Hurd-Mori synthesis is a cornerstone method for the preparation of 1,2,3-thiadiazoles. jmchemsci.com This reaction typically involves the cyclization of hydrazones that possess an α-methylene group, using thionyl chloride (SOCl₂). jmchemsci.comarkat-usa.org The starting hydrazones are often derived from ketones or aldehydes by condensation with hydrazides, such as acyl or sulfonyl hydrazides. arkat-usa.org

The general mechanism proceeds through the reaction of the hydrazone with thionyl chloride, leading to the formation of the thiadiazole ring. arkat-usa.org Adaptations of this method have been developed to improve yields and expand the substrate scope. For instance, a metal-free approach utilizes N-tosylhydrazones and elemental sulfur, catalyzed by tetrabutylammonium (B224687) iodide (TBAI), as an improvement on the classical Hurd-Mori reaction. nih.gov Another variation involves the reaction of N-tosylhydrazones with ammonium (B1175870) thiocyanate (B1210189) in ethanol (B145695) at room temperature, offering a highly efficient and environmentally friendly alternative. nih.gov

Wolff Synthesis and Related Cyclization of α-Diazo Thiocarbonyl Compounds

The Wolff synthesis provides another route to 1,2,3-thiadiazoles through the cyclization of α-diazo thiocarbonyl compounds. connectjournals.comresearchgate.net This method is particularly useful for accessing specific substitution patterns on the thiadiazole ring. The requisite α-diazo thiocarbonyl compounds can be prepared through various synthetic strategies, including the introduction of a diazo group into a molecule already containing a thiocarbonyl function, or vice versa. researchgate.net

Pechmann Synthesis and Cyclization of Diazoalkanes onto C=S

The Pechmann synthesis involves the 1,3-dipolar cycloaddition of diazoalkanes onto a carbon-sulfur double bond (C=S) of a thiocarbonyl compound. arkat-usa.org This reaction represents one of the earliest reported methods for constructing the 1,2,3-thiadiazole ring system. arkat-usa.org Modifications of the original Pechmann synthesis have broadened its applicability by using a wider range of thiocarbonyl compounds, making the starting materials more accessible. arkat-usa.org

Oxidative Cyclization Reactions of Hydrazones Bearing Thioamide Groups

Oxidative cyclization reactions offer a powerful tool for the synthesis of substituted thiadiazoles. In the context of 1,3,4-thiadiazoles, which are isomeric to the 1,2,3-thiadiazoles, methods involving the oxidative cyclization of thiosemicarbazones are well-established. For example, D-fructose thiosemicarbazones can undergo oxidative cyclization with ethanolic ferric chloride to yield 2-amino-1,3,4-thiadiazole (B1665364) derivatives. wikipedia.org Similarly, molecular iodine can promote the oxidative cyclization for the synthesis of fused 1,3,4-thiadiazole (B1197879) systems. zsmu.edu.ua While these examples lead to a different isomer, the principle of oxidative N-S bond formation is a key strategy in the synthesis of sulfur-nitrogen heterocycles.

Specific Synthesis of 4-Phenyl-1,2,3-thiadiazol-5-amine and its Derivatives

While the general methods described above provide a foundation for accessing 1,2,3-thiadiazoles, specific routes have been investigated for the synthesis of amino-substituted derivatives.

Synthesis from Hydrazine (B178648) Hydrate (B1144303) in Ethanol

The synthesis of 4-phenyl-1,2,4-triazole-3-thiol, a related heterocyclic system, has been achieved through the reaction of benzoic acid hydrazide with carbon disulfide, followed by treatment with a double excess of hydrazine hydrate and heating. While this procedure yields a triazole, it highlights the use of hydrazine hydrate in the formation of nitrogen-containing heterocycles from hydrazide precursors.

The direct synthesis of this compound from phenylacetonitrile, sulfur, and hydrazine is a variation of the Gewald reaction, which typically produces aminothiophenes. wikipedia.org The application of this one-pot reaction to yield the desired 1,2,3-thiadiazole would represent a novel adaptation of this methodology.

Mechanistic Investigations of this compound Formation Pathways

The formation of the 1,2,3-thiadiazole ring is often achieved through the Hurd-Mori reaction, which involves the cyclization of tosylhydrazones of ketones with thionyl chloride. mdpi.com More recent mechanistic studies have focused on novel pathways, such as those starting from 2-cyanothioacetamides.

In the synthesis of 5-amino-1,2,3-thiadiazoles from 2-cyanothioacetamides and sulfonyl azides, Density Functional Theory (DFT) calculations have provided significant insight into the reaction mechanism. nih.govacs.org The calculations suggest that the reaction proceeds through the intermediate formation of a diazo compound. nih.govacs.org This key intermediate is generated via a diazo group transfer from the sulfonyl azide (B81097) to the active methylene (B1212753) group of the 2-cyanothioacetamide (B47340). The subsequent cyclization is proposed to be an intramolecular process involving the sulfur and diazo functionalities, leading to the stable 1,2,3-thiadiazole ring.

Furthermore, these studies have elucidated the mechanism of a competing reaction pathway that leads to 1,2,3-triazoles. The switch between the two pathways is dictated by the reaction environment, specifically the solvent and base system used. acs.org DFT calculations have also been employed to understand the Cornforth-type rearrangement of related 5-sulfonamido-1,2,3-triazole-4-carbothioamide salts into 5-amino-1,2,3-thiadiazole-4-carboximidamides, a process that also proceeds via a diazo intermediate and can be catalyzed by acid. nih.govacs.org

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The optimization of reaction conditions is crucial for maximizing the yield and purity of 5-amino-1,2,3-thiadiazoles. Key parameters that are often varied include the choice of solvent, base, temperature, and reaction time.

In the synthesis of 5-amino-4-cyano-1,2,3-thiadiazoles from 2-cyanothioacetamides, the choice of the solvent and base system is paramount for achieving high selectivity and yield. acs.org Research has shown that using pyridine (B92270) as both the solvent and base in the reaction of cyanothioacetamides with benzenesulfonyl azide provides the desired 5-amino-4-cyano-1,2,3-thiadiazoles in good yields. acs.org The reaction proceeds cleanly, with the product precipitating from the reaction mixture, simplifying purification. researchgate.net Conversely, changing the conditions to an alkoxide/alcohol system completely alters the reaction's course, highlighting the critical nature of optimization for product selectivity. nih.govacs.org

Below is a table summarizing the optimization of reaction conditions for the synthesis of related heterocyclic systems, illustrating the impact of solvent and catalyst choice on reaction yield. While not specific to this compound, these principles are broadly applicable.

Table 1: Effect of Reaction Conditions on Product Yield in a Model Heterocyclic Synthesis

| Entry | Solvent | Catalyst/Base | Temperature (°C) | Yield (%) |

| 1 | Ethanol | None | 70 | 50 |

| 2 | DMF | None | 70 | <50 |

| 3 | THF | None | 70 | <50 |

| 4 | MeOH | None | 70 | <50 |

| 5 | Water | None | 70 | <50 |

| 6 | Ethanol | Et3N | 70 | <50 |

| 7 | Ethanol | DBU | 70 | <50 |

| 8 | Ethanol | K2CO3 | 70 | <50 |

| Data derived from a representative cyclocondensation reaction to illustrate optimization principles. researchgate.net |

Novel and Emerging Synthetic Approaches for 1,2,3-Thiadiazole-5-amines

Recent research has focused on developing more efficient, safer, and environmentally benign methods for the synthesis of 1,2,3-thiadiazole-5-amines. These approaches often feature transition-metal-free conditions and clever manipulation of reaction parameters to control outcomes.

Diazo Group Transfer Conditions with 2-Cyanothioacetamides

A highly effective and novel strategy for synthesizing 5-amino-1,2,3-thiadiazoles involves a diazo group transfer reaction. nih.govacs.org This method utilizes readily available 2-cyanothioacetamides and sulfonyl azides as starting materials. nih.gov The 2-cyanothioacetamide acts as a C-C-S building block. nih.govacs.org Under basic conditions in an aprotic solvent, the sulfonyl azide transfers a diazo group to the α-carbon of the thioacetamide, which then undergoes cyclization to exclusively form the 5-amino-4-cyano-1,2,3-thiadiazole ring system in high yields. nih.govacs.org This approach is notable for its operational simplicity and high efficiency.

Transition Metal-Free Synthetic Strategies

A significant advancement in the synthesis of 1,2,3-thiadiazole-5-amines is the development of transition-metal-free methodologies. nih.gov These methods avoid the cost, toxicity, and potential for product contamination associated with transition metal catalysts. The synthesis from 2-cyanothioacetamides and sulfonyl azides is a prime example of a high-yield, transition-metal-free process. nih.govacs.org Other metal-free approaches for synthesizing related thiadiazole scaffolds include iodine-mediated oxidative cyclizations and reactions using condensing agents like polyphosphate ester (PPE). organic-chemistry.orgmdpi.com Such strategies are highly desirable as they align with the principles of green chemistry, offering cleaner and more sustainable synthetic routes. researchgate.net

Solvent- and Base-Controlled Methodologies

The ability to control the outcome of a reaction by simply changing the solvent or base is a powerful tool in synthetic chemistry. A remarkable example of this is the "switchable" synthesis that can lead to either 1,2,3-thiadiazoles or 1,2,3-triazoles from the same set of precursors: 2-cyanothioacetamides and sulfonyl azides. nih.govacs.orgacs.org

The selectivity of this reaction is entirely dependent on the solvent and base combination.

Thiadiazole Formation: When the reaction is conducted in an aprotic solvent like pyridine, the 2-cyanothioacetamide functions as a C-C-S synthon, leading exclusively to the formation of 5-amino-4-cyano-1,2,3-thiadiazoles. nih.govacs.org

Triazole Formation: In contrast, when an alkoxide/alcohol system (e.g., sodium alkoxide in alcohol) is used, the reaction pathway is completely switched. nih.govacs.org The 2-cyanothioacetamide behaves as a C-C-N building block, resulting in the exclusive formation of 5-sulfonamido-1,2,3-triazole-4-carbothioamide salts. nih.govacs.org

This solvent- and base-controlled switch provides a versatile and efficient route to two distinct and valuable heterocyclic scaffolds from a single set of starting materials.

Table 2: Solvent- and Base-Controlled Switchable Synthesis

| Starting Materials | Solvent/Base System | Key Building Block | Product |

| 2-Cyanothioacetamide + Sulfonyl Azide | Pyridine (aprotic) | C-C-S | 5-Amino-4-cyano-1,2,3-thiadiazole |

| 2-Cyanothioacetamide + Sulfonyl Azide | Alkoxide/Alcohol (protic) | C-C-N | 5-Sulfonamido-1,2,3-triazole-4-carbothioamide |

| Information sourced from studies on switchable synthesis. nih.govacs.org |

Advanced Reactivity and Mechanistic Organic Chemistry of 4 Phenyl 1,2,3 Thiadiazol 5 Amine

Reaction Mechanisms and Pathways

Nucleophilic Substitution Reactions at the 5-Position

The 1,2,3-thiadiazole (B1210528) ring, particularly when substituted with an amino group at the 5-position, presents an interesting case for nucleophilic substitution reactions. The electron-donating nature of the amino group can influence the reactivity of the heterocyclic core. While direct nucleophilic substitution at the 5-position of 4-phenyl-1,2,3-thiadiazol-5-amine is not extensively documented, related transformations provide insights into the potential reactivity. For instance, the reaction of 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine (B112409) with chloroacetyl chloride proceeds via nucleophilic attack by the amino group, leading to the formation of an acetamide (B32628) intermediate. nih.gov This intermediate can then undergo further nucleophilic substitution. nih.gov

Electrophilic Aromatic Substitution on the Phenyl Ring and Thiadiazole Core

The phenyl ring attached to the 1,2,3-thiadiazole core is susceptible to electrophilic aromatic substitution reactions. The orientation of substitution on the phenyl ring is directed by the thiadiazole moiety. The nature of the substituents on the phenyl ring can significantly influence the biological activity of the resulting compounds. For example, the introduction of electron-withdrawing groups like chlorine or electron-donating groups such as methyl or hydroxyl can modulate the anticancer properties of 5-aryl-1,3,4-thiadiazole derivatives. nih.gov

The thiadiazole ring itself is generally considered to be electron-deficient and thus less reactive towards electrophilic substitution compared to benzene. However, the presence of the activating amino group at the 5-position in this compound could potentially facilitate electrophilic attack on the heterocyclic ring, although this is less common than substitution on the appended phenyl ring.

Ring-Opening and Ring-Closure Reactions

1,2,3-Thiadiazoles can undergo ring-opening reactions, often initiated by heat or light, leading to the extrusion of dinitrogen and the formation of a thioketene (B13734457) intermediate. This reactive intermediate can then participate in various subsequent reactions. In the presence of a base, 4-monosubstituted 1,2,3-thiadiazoles are known to decompose to form alkynethiolates. tandfonline.com If a suitable nucleophile is present within the molecule, an intramolecular cyclization can occur. tandfonline.com For instance, 4-(o-hydroxyphenyl)-1,2,3-thiadiazole can be converted to benzofurans through a reaction pathway involving phenolate (B1203915) and alkynethiolate intermediates. tandfonline.com

Furthermore, 1,2,3-thiadiazoles can undergo ring transformations. One documented example involves the reaction of 1,2,3-thiadiazoles with side chains containing four atoms, leading to the formation of 5H- tandfonline.commdpi.comrsc.orgtriazolo-[5,1-b] nih.govtandfonline.comrsc.orgthiadiazines. rsc.org These reactions highlight the versatility of the thiadiazole ring system to serve as a precursor for other heterocyclic structures.

Tautomerism and Isomerization Processes

Aminothiadiazoles, including this compound, can exist in different tautomeric forms. The most common is the amino-imino tautomerism. Spectroscopic studies, such as 1H, 13C, and 15N NMR, along with X-ray diffraction, have been employed to investigate the predominant tautomeric form in different states. For example, N-allyl-(5-phenyl- nih.govtandfonline.comrsc.orgthiadiazol-2-yl) amine was found to exist in the exo-amino tautomeric form in the solid state. researchgate.net The tautomeric equilibrium can be influenced by factors such as the solvent and the nature of substituents on the thiadiazole and amino groups. researchgate.net

Isomerization among the different types of thiadiazole rings (1,2,3-, 1,2,4-, 1,2,5-, and 1,3,4-) is also a theoretical possibility, though it typically requires significant energy input and specific reaction conditions. nih.gov

Transformations and Derivatizations of the Amino Group

Acylation, Alkylation, and Arylation Reactions

The amino group at the 5-position of this compound is a key site for synthetic modifications, allowing for the introduction of a wide variety of functional groups through acylation, alkylation, and arylation reactions.

Acylation: The amino group readily reacts with acylating agents such as acid chlorides and anhydrides to form the corresponding amides. nih.gov For example, the reaction of 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine with chloroacetyl chloride in the presence of a base like anhydrous sodium acetate (B1210297) yields the corresponding N-acylated product. nih.gov This acylation is a crucial step in the synthesis of more complex derivatives with potential biological activities.

Alkylation: Alkylation of the amino group can be achieved using various alkylating agents. These reactions introduce alkyl substituents onto the nitrogen atom. The conditions for these reactions can vary depending on the reactivity of the alkylating agent and the substrate.

Arylation: The introduction of aryl groups onto the amino function can also be accomplished, leading to N-aryl derivatives. These reactions often require specific catalysts and conditions to proceed efficiently.

The table below summarizes some examples of these transformations on related aminothiadiazole structures.

| Starting Material | Reagent | Reaction Type | Product | Reference |

| 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine | Chloroacetyl chloride | Acylation | 2-Chloro-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide | nih.gov |

| Benzene | Chloropropane / AlCl₃ | Alkylation | (Propan-2-yl)benzene | libretexts.org |

| Benzene | Acyl chloride / AlCl₃ | Acylation | Ketone | byjus.com |

These derivatization reactions are fundamental in medicinal chemistry for exploring the structure-activity relationships of thiadiazole-based compounds. nih.gov

Diazotization and Coupling Reactions

The primary amino group at the C-5 position of the 4-phenyl-1,2,3-thiadiazole (B1662399) ring allows the compound to undergo diazotization, a cornerstone reaction in synthetic organic chemistry. This process involves the treatment of the amine with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). The resulting 5-diazo-4-phenyl-1,2,3-thiadiazole salt is an electrophilic intermediate.

Due to the general instability of diazonium salts, they are typically used immediately in subsequent reactions without isolation. nih.gov These heteroaromatic diazonium ions are key for the synthesis of azo compounds, which are characterized by the -N=N- functional group. The diazonium salt acts as an electrophile in an electrophilic aromatic substitution reaction with an electron-rich coupling partner.

Kinetic studies on various five-membered ring heteroaromatic diazonium ions have shown that their reactivity in azo coupling can vary by several orders of magnitude. cdnsciencepub.com The yields of these coupling reactions are often lower than those observed with analogous carboaromatic diazonium ions, and the diazotization itself can be an equilibrium process rather than a complete reaction. cdnsciencepub.com

The coupling reaction proceeds by adding the cold diazonium salt solution to a solution of an activated aromatic compound, such as a phenol (B47542) or an aromatic amine. Common coupling agents include β-naphthol, resorcinol (B1680541), N,N-dimethylaniline, and other substituted phenols and anilines. uobaghdad.edu.iqresearchgate.net The reaction with phenols is typically carried out under slightly alkaline conditions, while coupling with anilines is performed in a weakly acidic medium. nih.gov The resulting azo dyes incorporating the 4-phenyl-1,2,3-thiadiazole moiety are of interest due to their unique chromophoric properties.

Table 1: Examples of Coupling Partners for Diazotized Aminothiadiazoles This table is based on research on the analogous 1,3,4-thiadiazole (B1197879) isomer, illustrating typical coupling partners.

| Coupling Partner | Product Type | Reference |

|---|---|---|

| 2-Naphthol | Azo Dye | uobaghdad.edu.iqresearchgate.net |

| Resorcinol | Azo Dye | researchgate.net |

| N,N-Dimethylaniline | Azo Dye | researchgate.net |

| 8-Hydroxyquinoline | Azo Dye | researchgate.net |

| 2,6-Diaminopyridine | Azo Dye | researchgate.net |

| p-Aminophenyl | Azo Dye | uobaghdad.edu.iq |

| 1-Naphthylamine | Azo Dye | uobaghdad.edu.iq |

Condensation Reactions with Carbonyl Compounds

The 5-amino group of this compound is a primary amine and thus readily undergoes condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. libretexts.org This reaction involves the nucleophilic attack of the amino group on the electrophilic carbonyl carbon, forming a hemiaminal intermediate, which then dehydrates to yield the final C=N double bond of the imine.

The reaction is typically catalyzed by an acid and often requires heating under reflux. rdd.edu.iqjocpr.com Solvents like glacial acetic acid or ethanol (B145695) are commonly employed. jocpr.com The general mechanism is reversible, and the pH must be controlled; it is fastest at a slightly acidic pH (around 5). libretexts.org At very low pH, the amine becomes protonated and non-nucleophilic, while at high pH, there is insufficient acid to protonate the hydroxyl group of the hemiaminal for elimination as water. libretexts.org

A wide variety of aromatic aldehydes, including substituted benzaldehydes, can be used to generate a library of Schiff bases. jocpr.com The formation of the imine product can be confirmed through spectroscopic methods such as IR spectroscopy, which shows the characteristic C=N stretching frequency, and NMR spectroscopy, which reveals a characteristic signal for the azomethine proton (-CH=N-). chemrevlett.com These Schiff base derivatives are significant intermediates in the synthesis of more complex heterocyclic systems and are studied for their diverse chemical properties.

Table 2: Examples of Carbonyl Compounds for Schiff Base Formation with Aminothiadiazoles This table includes examples from studies on various aminothiadiazole isomers.

| Carbonyl Compound | Reaction Conditions | Product | Reference |

|---|---|---|---|

| Substituted Aromatic Aldehydes | Glacial Acetic Acid, Reflux | Schiff Base | jocpr.com |

| p-Chlorobenzaldehyde | Glacial Acetic Acid, Reflux | Schiff Base | rdd.edu.iq |

| 3,4-Dimethoxybenzaldehyde | Glacial Acetic Acid, Reflux | Schiff Base | rdd.edu.iq |

| Pyrrole-2-carboxaldehyde | Glacial Acetic Acid, Reflux | Schiff Base | rdd.edu.iq |

| 2-Hydroxy-4-methoxybenzaldehyde | SDS Surfactant, Ethyl Lactate:Water | Schiff Base | chemrevlett.com |

| Chalcones | Glacial Acetic Acid, Reflux | Schiff Base | nih.gov |

Role of the Thiadiazole Ring in Directing Reactivity

Influence of Nitrogen and Sulfur Atoms on Electron Distribution

The reactivity of the exocyclic amino group in this compound is significantly modulated by the electronic properties of the thiadiazole ring itself. The 1,2,3-thiadiazole ring contains three heteroatoms (two nitrogen, one sulfur), which are more electronegative than carbon. These atoms exert a strong electron-withdrawing inductive effect.

While the ring is considered π-excessive, the distribution of electron density is highly uneven. chemicalbook.com Computational studies on the parent 1,3,4-thiadiazole show that the ring carbons are electron-deficient, making them less susceptible to electrophilic attack but more prone to nucleophilic attack. chemicalbook.com Conversely, the nitrogen atoms are preferential sites for electrophilic attack. chemicalbook.com A similar electron distribution is expected for the 1,2,3-thiadiazole isomer. The electron-deficient nature of the carbon atom to which the amino group is attached (C-5) reduces the basicity and nucleophilicity of the NH₂ group compared to a simple arylamine like aniline. This deactivation means that reactions like diazotization and condensation may require specific or more forcing conditions to proceed efficiently. The introduction of substituents onto the thiadiazole ring can further modify this electron distribution and, consequently, the reactivity. researchgate.net

Aromaticity and Stability Considerations

Thiadiazoles are five-membered aromatic heterocyclic compounds. researchgate.net Their aromaticity imparts a degree of stability to the ring system, making it resistant to ring-opening under many conditions. researchgate.net The aromaticity of heterocyclic systems can be quantified using computational methods such as the Harmonic Oscillator Model of Aromaticity (HOMA), which is based on the analysis of bond lengths. researchgate.netresearchgate.netbohrium.com Aromatic systems generally have HOMA values approaching 1.

The stability of the intermediate diazonium salt is crucial for the success of subsequent coupling reactions. Heteroaromatic diazonium ions are generally less stable than their benzene-derived counterparts. cdnsciencepub.com The electron-withdrawing nature of the thiadiazole ring can influence the stability of the C-N bond in the diazonium species, affecting the equilibrium of the diazotization reaction and the efficiency of the azo coupling. cdnsciencepub.com

Coordination Chemistry and Supramolecular Assemblies of 4 Phenyl 1,2,3 Thiadiazol 5 Amine

Ligand Properties of 4-Phenyl-1,2,3-thiadiazol-5-amine

The coordinating behavior of this compound is dictated by the presence of several potential donor sites, which allows for various binding modes and the application of fundamental coordination chemistry principles.

This compound possesses multiple potential coordination sites: the nitrogen atoms of the thiadiazole ring, the sulfur atom of the ring, and the nitrogen atom of the exocyclic amino group. This multiplicity of donor atoms allows the ligand to exhibit versatile coordination behavior, acting as a monodentate, bidentate, or bridging ligand.

The potential coordination sites include:

The nitrogen atom of the primary amino group (-NH2).

The nitrogen atoms within the 1,2,3-thiadiazole (B1210528) ring.

The sulfur atom within the thiadiazole ring.

Studies on similar heterocyclic ligands, such as those derived from 1,2,4-triazole-3-thiol, suggest that coordination often occurs through the exocyclic amino or thiol group and an adjacent ring nitrogen atom, forming a stable five-membered chelate ring. nih.gov For instance, in complexes of 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol, the ligand acts as a bidentate donor, coordinating through the sulfur of the thiol group and the nitrogen of the amino group. nih.gov By analogy, this compound could coordinate to a metal center through the exocyclic amine nitrogen and one of the ring nitrogens, likely N(2) or N(3), to form a stable chelate. The specific coordination mode will be influenced by factors such as the nature of the metal ion, the reaction conditions, and the presence of other ligands.

The Hard and Soft Acid-Base (HSAB) principle is a valuable tool for predicting the preferred coordination of a ligand to a metal ion. The donor atoms in this compound can be classified according to this principle. The nitrogen atoms of the amino group and the thiadiazole ring are considered hard bases, while the sulfur atom is a soft base.

This dual character allows the ligand to selectively coordinate with a range of metal ions:

Hard metal ions , such as Cr(III), will preferentially coordinate to the hard nitrogen donor atoms.

Soft metal ions , will favor coordination with the soft sulfur donor atom.

Borderline metal ions , such as Ni(II), Co(II), Cu(II), and Zn(II), can coordinate to either the nitrogen or sulfur atoms, or both, depending on the specific reaction environment.

This principle guides the synthesis of specific metal complexes. For example, to promote coordination through the sulfur atom, a soft metal precursor would be the logical choice.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a metal salt in a suitable solvent. The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques to determine their structure and properties.

The synthesis of transition metal complexes with ligands analogous to this compound is well-documented. rdd.edu.iquobaghdad.edu.iqdiscoveryjournals.org A general method involves dissolving the ligand in a suitable solvent, such as ethanol (B145695) or DMF, and adding a solution of the metal salt (e.g., chloride or acetate (B1210297) salts of the respective metals) in the same solvent. rdd.edu.iqdiscoveryjournals.org The reaction mixture is often refluxed to facilitate complex formation. rdd.edu.iq The resulting solid complexes can then be isolated by filtration, washed, and dried.

For example, the preparation of Co(II), Ni(II), and Cu(II) complexes with a ligand containing a 1,3,4-thiadiazole (B1197879) moiety involved reacting the ligand with the corresponding metal chlorides in a 1:2 metal-to-ligand ratio. researchgate.net Similarly, complexes of various transition metals with a Schiff base derived from 3-(amino phenyl)-5-amino-1,2,4-thiadiazole were synthesized by refluxing the ligand with the metal salts in ethanol. rdd.edu.iq

Table 1: Representative Transition Metal Complexes of Thiadiazole-Based Ligands

| Metal Ion | General Formula | Proposed Geometry | Reference |

|---|---|---|---|

| Co(II) | [Co(L)2X2] | Octahedral | discoveryjournals.org |

| Ni(II) | [Ni(L)2X2] | Octahedral | discoveryjournals.org |

| Cu(II) | [Cu(L)2X2] | Octahedral | discoveryjournals.org |

| Zn(II) | [Zn(L)Cl2] | Tetrahedral | semanticscholar.org |

| Cd(II) | [Cd(L)2]Cl2 | - | rdd.edu.iq |

| Cr(III) | [Cr(L)Cl2(H2O)2]Cl | Octahedral | rdd.edu.iq |

(L represents a thiadiazole-based ligand, X represents an anion like Cl- or CH3COO-)

While the coordination chemistry of this compound with transition metals is of significant interest, its potential to form complexes with main group metals should not be overlooked. The synthesis of such complexes would likely follow similar procedures to those used for transition metals, involving the reaction of the ligand with a main group metal salt. The coordination would be governed by HSAB principles, with harder main group metal ions favoring the nitrogen donor sites.

The characterization of newly synthesized coordination compounds is crucial for confirming their formation and elucidating their structures. A combination of spectroscopic techniques is typically employed for this purpose.

FT-IR Spectroscopy: Infrared spectroscopy is a powerful tool for determining the coordination mode of the ligand. Upon complexation, the vibrational frequencies of the functional groups involved in coordination are expected to shift. For thiadiazole-based ligands, key vibrational bands to monitor include:

ν(N-H): The stretching vibration of the amino group. A shift in this band upon complexation indicates the involvement of the amino nitrogen in coordination.

ν(C=N): The stretching vibration of the carbon-nitrogen double bond within the thiadiazole ring. A shift in this frequency suggests coordination through a ring nitrogen atom. nih.gov

ν(N-N): The stretching vibration of the nitrogen-nitrogen bond in the ring.

ν(C-S): The stretching vibration of the carbon-sulfur bond.

New bands: The appearance of new bands at lower frequencies can be attributed to the formation of M-N and M-S bonds. sid.ir

Table 2: Expected FT-IR Spectral Data for this compound and its Metal Complexes

| Functional Group | Expected Wavenumber (cm⁻¹) - Free Ligand | Expected Shift upon Complexation |

|---|---|---|

| ν(N-H) | ~3400-3200 | Shift to lower or higher frequency |

| ν(C=N) | ~1630-1600 | Shift to lower frequency |

| ν(N-N) | ~1100-1000 | Shift |

| ν(C-S) | ~700-600 | Shift |

| ν(M-N) | - | Appearance of new band (~500-400) |

UV/Vis Spectroscopy: Electronic spectroscopy provides information about the electronic transitions within the complex and can be used to infer the geometry of the coordination sphere, particularly for transition metal complexes. The spectra of the complexes will show bands corresponding to ligand-to-metal charge transfer (LMCT), metal-to-ligand charge transfer (MLCT), and d-d transitions for transition metal complexes with partially filled d-orbitals. The position and intensity of these bands are indicative of the coordination environment around the metal ion.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is another valuable tool for characterizing these complexes, especially for diamagnetic metal ions like Zn(II) and Cd(II). Upon coordination, the chemical shifts of the protons and carbons near the binding site will be affected. For instance, the ¹H NMR spectrum would show a shift in the resonance of the -NH2 protons and the aromatic protons of the phenyl ring. semanticscholar.org Similarly, the ¹³C NMR spectrum would exhibit shifts in the signals of the carbon atoms of the thiadiazole ring and the phenyl group. dergipark.org.tr

Mass Spectrometry: Mass spectrometry is used to determine the molecular weight of the complex and can provide evidence for the proposed stoichiometry. The fragmentation pattern observed in the mass spectrum can also offer clues about the structure of the complex. semanticscholar.org

Magnetic Moment Studies and Electronic Properties

The magnetic properties of metal complexes containing thiadiazole derivatives provide valuable insights into the electronic structure and geometry of the coordination sphere. Magnetic susceptibility measurements are often employed to determine the effective magnetic moment (μeff) of these complexes, which can distinguish between high-spin and low-spin configurations and suggest the coordination environment of the metal ion. rdd.edu.iqresearchgate.net

For instance, studies on complexes of a related ligand, 5-(4-isopropoxyphenyl)-N-phenyl-1,3,4-thiadiazol-2-amine, with various transition metals have demonstrated the utility of magnetic moment data. The magnetic moment for a Co(II) complex was found to be consistent with a high-spin tetrahedral geometry, with significant orbital contribution. rdd.edu.iq Similarly, a Ni(II) complex exhibited paramagnetism with a magnetic moment of 4.25 B.M., which is indicative of an S=1 ground state in a square planar field. rdd.edu.iq The magnetic moment values, in conjunction with spectral data, have been used to support the proposed structures of these complexes. rdd.edu.iq

The electronic spectra of these metal complexes reveal important information about ligand-to-metal charge transfer (LMCT) and d-d electronic transitions. nih.gov In the electronic spectra of complexes with 5-(4-isopropoxyphenyl)-N-phenyl-1,3,4-thiadiazol-2-amine, bands observed in the 300-400 nm range are typically assigned to nitrogen-to-metal charge transfer. rdd.edu.iq For specific metal ions, such as Ni(II), d-d electronic transitions can be observed at longer wavelengths, providing further evidence for the proposed geometry. For example, a Ni(II) complex showed a charge transfer band at 385 nm. rdd.edu.iq The electronic spectra of Zn(II) and Cd(II) complexes, which have a d10 electronic configuration, only exhibit charge transfer bands. rdd.edu.iq

The table below summarizes the electronic absorption peaks for a series of metal complexes with a thiadiazole derivative ligand.

| Compound | Color | Decomposition Point (°C) | Electronic Absorption Peaks (nm) |

| Ligand | White | 180 | 213, 306 |

| Cr(III) Complex | Green | >300 | 224, 310, 390, 680 |

| Co(II) Complex | Blue | >300 | 218, 308, 380, 690 |

| Ni(II) Complex | Green | >300 | 220, 312, 385, 695 |

| Cu(II) Complex | Brown | >300 | 222, 315, 410, 710 |

| Zn(II) Complex | White | >300 | 215, 307 |

| Cd(II) Complex | Yellow | >300 | 216, 305 |

| Data for 5-(4-isopropoxyphenyl)-N-phenyl-1,3,4-thiadiazol-2-amine and its metal complexes. rdd.edu.iq |

Structural Elucidation of Metal-Thiadiazole Complexes

X-ray Diffraction Studies of Ligand-Metal Coordination

X-ray diffraction is a powerful technique for the unambiguous determination of the three-dimensional structure of molecules, including metal complexes. For thiadiazole derivatives, X-ray crystallography provides precise information on bond lengths, bond angles, and the coordination mode of the ligand to the metal center. nih.govnih.govresearchgate.net

Studies on 5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine (B1584354) have shown that the thiadiazole ring is planar. nih.gov In the solid state, molecules of this compound are linked by N-H···N hydrogen bonds, which stabilize the crystal structure. nih.gov The dihedral angle between the thiadiazole and phenyl rings is a key structural parameter. nih.gov

In the context of metal complexes, X-ray diffraction studies on complexes of 2-amino-5(2,4-dihydroxyphenyl)-1,3,4-thiadiazole have confirmed that chelation of the metal ion occurs through one of the thiadiazole nitrogen atoms and the deprotonated hydroxyl group of the neighboring resorcinol (B1680541) moiety. nih.gov This coordination mode is crucial for understanding the chemical and physical properties of the resulting complexes.

The table below presents crystallographic data for 5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine. nih.gov

| Parameter | Value |

| Chemical Formula | C₉H₉N₃S |

| Molecular Weight | 191.25 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 (2) |

| b (Å) | 5.678 (1) |

| c (Å) | 16.234 (3) |

| β (°) | 104.56 (3) |

| Volume (ų) | 902.1 (3) |

| Z | 4 |

| Density (calculated) (Mg m⁻³) | 1.407 |

Geometric and Electronic Structures of Complexes

For instance, based on spectral and magnetic data, a tetrahedral geometry has been proposed for several Ni(II), Cu(II), Zn(II), and Cd(II) complexes with 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol, a related heterocyclic ligand. nih.gov In contrast, a square planar geometry was suggested for the Cu(II) complex. nih.gov The ligand in these cases acts as a bidentate donor, coordinating through a sulfur atom and an amino group. nih.gov

Computational studies, such as Density Functional Theory (DFT) calculations, are increasingly used to complement experimental data and provide deeper insights into the geometric and electronic structures of these complexes. researchgate.net These calculations can help to optimize molecular geometries, predict vibrational frequencies, and analyze electronic transitions. researchgate.net

Applications of Metal Complexes in Catalysis and Materials Science

Role as Catalysts in Organic Transformations

Metal complexes derived from thiadiazole ligands have shown promise as catalysts in various organic transformations. The presence of both nitrogen and sulfur donor atoms in the thiadiazole ring allows for effective coordination to metal centers, which can then activate substrates and facilitate chemical reactions. isres.org

While specific catalytic applications of this compound complexes are not extensively documented in the provided search results, the broader class of thiadiazole-based metal complexes has been explored for its catalytic potential. For example, the redox activity of some organosulfur compounds containing the thiadiazole moiety suggests their potential in electrocatalysis. Furthermore, the ability of thiadiazoles to form stable complexes with various metal ions opens up possibilities for their use in a range of catalytic reactions, including oxidation, reduction, and cross-coupling reactions. isres.org The structural versatility of these ligands allows for the fine-tuning of the catalyst's electronic and steric properties to achieve desired reactivity and selectivity.

Luminescent Properties and Optoelectronic Applications

Thiadiazole derivatives and their metal complexes often exhibit interesting photophysical properties, including luminescence, making them attractive candidates for applications in materials science, particularly in optoelectronics. researchgate.net The incorporation of thiadiazole units into larger conjugated systems can lead to materials with tunable electronic and optical properties.

For instance, symmetrical thiophene-based small molecules with a Donor-Acceptor-Donor (D-A-D) structure, where the acceptor unit is a thieno rdd.edu.iqresearchgate.netnih.govthiadiazole (Tz), have been investigated for their optoelectronic properties. researchgate.net The introduction of the Tz moiety leads to a significant redshift in both the absorption and emission spectra, extending into the near-infrared (NIR) region, and reduces the energy gap. researchgate.net These properties are attributed to the increased coplanarity and enhanced quinoidal character of the molecule, which promotes π-electron delocalization and facilitates photoinduced charge transfer processes. researchgate.net Such molecules have shown potential in bulk heterojunction (BHJ) solar cells and as NIR electrochromic materials. researchgate.net The ability to function as both electron donors and acceptors (ambivalent character) further enhances their utility in optoelectronic devices. researchgate.net

Theoretical and Computational Studies of 4 Phenyl 1,2,3 Thiadiazol 5 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in predicting the properties of a molecule. These methods solve the Schrödinger equation for a given molecular system.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. Such studies on 4-Phenyl-1,2,3-thiadiazol-5-amine would typically involve calculating parameters like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO gap, and Mulliken charge distributions. This information helps in understanding the molecule's reactivity, kinetic stability, and the most likely sites for electrophilic and nucleophilic attacks. However, no specific DFT studies have been published for this compound.

Ab Initio Methods for Molecular Properties

Ab initio methods are quantum chemistry calculations based on first principles, without the use of experimental data. They are employed to determine various molecular properties with high accuracy. For this compound, these methods could be used to calculate its dipole moment, polarizability, and other electronic properties. Currently, there is no available literature detailing such calculations.

Conformational Analysis and Energy Landscapes

Conformational analysis is crucial for understanding the three-dimensional structure and flexibility of a molecule. By mapping the potential energy surface, researchers can identify stable conformers and the energy barriers between them. This is particularly relevant for this compound due to the rotational freedom of the phenyl group relative to the thiadiazole ring. A detailed conformational analysis would provide insight into the molecule's preferred shapes, but no such studies have been documented.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the physical movements of atoms and molecules over time.

Investigation of Dynamic Behavior and Interactions

MD simulations could be used to explore the dynamic behavior of this compound, including its vibrational motions and how it interacts with other molecules or biological targets. This would yield valuable information on its binding modes and intermolecular forces. Research detailing these specific simulations is not available.

Solvent Effects on Molecular Conformation

The surrounding solvent can significantly influence the conformation and properties of a molecule. MD simulations in different solvent environments (e.g., water, ethanol (B145695), DMSO) would reveal how the conformational preferences of this compound change, which is critical for understanding its behavior in solution. As with the other areas, specific studies on the solvent effects for this compound have not been published.

While computational studies have been performed on various isomers and derivatives of thiadiazole researchgate.netmdpi.comacs.org, these findings cannot be directly extrapolated to this compound due to the specific arrangement of atoms in its 1,2,3-thiadiazole (B1210528) ring, which dictates its unique electronic and structural properties.

Prediction of Spectroscopic Data

Theoretical calculations are instrumental in predicting the spectroscopic signatures of molecules, which serve as a fingerprint for their identification and structural confirmation.

Computational methods, most commonly DFT using functionals like B3LYP, are employed to predict the spectroscopic data of thiadiazole derivatives. scielo.org.zadergipark.org.tr These simulations are foundational for interpreting experimental results and understanding the electronic and vibrational properties of the molecule.

Simulated NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is a standard approach for calculating the ¹H and ¹³C NMR chemical shifts. scielo.org.za These calculations predict the resonance frequencies of the different nuclei in the molecule, providing a theoretical spectrum that can be directly compared with experimental data. For this compound, theoretical shifts would delineate the signals for the phenyl protons and carbons, as well as those for the distinct carbons within the thiadiazole ring and the protons of the amine group.

Interactive Table: Representative Predicted ¹³C and ¹H NMR Chemical Shifts (δ, ppm) for a 4-Aryl-1,2,3-thiadiazol-5-amine structure. Note: This data is illustrative, based on general values for similar heterocyclic systems, as specific data for the title compound is not available in the cited literature.

| Atom Type | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |

| Phenyl Carbons | 125-135 | 7.2-7.8 (multiplet) |

| Thiadiazole C4 | ~150-160 | - |

| Thiadiazole C5 | ~165-175 | - |

| Amine Protons | - | 5.0-6.0 (broad singlet) |

Simulated IR Spectra: Theoretical vibrational analysis calculates the frequencies and intensities of infrared absorptions. dergipark.org.trnih.gov These correspond to the molecule's vibrational modes, such as stretching, bending, and wagging of its various bonds (e.g., N-H, C-H, C=N, C-S). For instance, N-H stretching vibrations of the amino group are typically expected in the 3300-3500 cm⁻¹ region, while aromatic C-H stretches appear around 3000-3100 cm⁻¹. The unique pattern of vibrations in the "fingerprint" region (below 1600 cm⁻¹) is particularly useful for structural confirmation.

Simulated UV-Vis Spectra: Time-Dependent Density Functional Theory (TD-DFT) is used to predict electronic transitions. scielo.org.za These calculations can determine the absorption maxima (λ_max) in the ultraviolet-visible spectrum, which correspond to the energy required to promote an electron from a lower energy molecular orbital to a higher one, such as from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). These transitions provide insight into the electronic structure and conjugation within the molecule.

A critical step in computational research is the validation of theoretical models against experimental results. dergipark.org.tr A strong correlation between the predicted and measured spectra confirms that the calculated minimum-energy structure is a good representation of the actual molecule. scispace.com

For thiadiazole derivatives, studies have shown excellent linear correlation between experimental and theoretical IR and ¹³C NMR data, often with Pearson correlation coefficients (R²) approaching 0.99. dergipark.org.tr Such agreement allows for the confident assignment of experimental signals. scielo.org.za

Furthermore, computational spectroscopy can be decisive in distinguishing between isomers. For example, in studies differentiating 4,5-functionalized 1,2,3-thiadiazoles from isomeric 1,2,3-triazoles, calculated IR spectra were matched against experimental infrared multiple photon dissociation (IRMPD) spectra of fragment ions to confirm their structures unambiguously. mdpi.com This highlights the predictive power of combining theoretical calculations with experimental mass spectrometry.

Structure-Reactivity and Structure-Property Relationships Derived from Computational Models

Computational models offer deep insights into how the three-dimensional and electronic structure of a molecule governs its reactivity and physical properties.

Frontier Molecular Orbitals (FMOs): The HOMO and LUMO are key to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter indicating the molecule's kinetic stability and chemical reactivity. dergipark.org.trnih.gov A smaller energy gap suggests the molecule is more polarizable and more reactive. In thiadiazole derivatives, the introduction of electron-withdrawing or donating substituents on the phenyl ring can modulate this energy gap, thereby tuning the molecule's reactivity. dergipark.org.tr

Molecular Electrostatic Potential (MEP): MEP maps are valuable tools for visualizing the charge distribution on a molecule's surface. These maps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for intermolecular interactions and chemical reactions. For this compound, the nitrogen atoms of the thiadiazole ring and the amino group would be expected to be nucleophilic sites, while the hydrogen atoms of the amine group would be electrophilic.

Structure-Reactivity Insights from Fragmentation Studies: Computational modeling is also used to understand reaction mechanisms, such as the fragmentation of molecules in a mass spectrometer. Studies on protonated 1,2,3-thiadiazole derivatives show that a primary fragmentation pathway is the loss of a nitrogen molecule (N₂). mdpi.com Theoretical calculations of the energies of potential fragment structures help to rationalize the observed fragmentation patterns and can reveal the possibility of gas-phase rearrangements into more stable isomeric forms, providing fundamental insights into the molecule's intrinsic reactivity. mdpi.com

Biological and Pharmacological Relevance of 4 Phenyl 1,2,3 Thiadiazol 5 Amine Excluding Dosage/administration

Biological Activities and Therapeutic Potential

Antimicrobial Activity (Antibacterial, Antifungal)

No specific studies detailing the antimicrobial, antibacterial, or antifungal efficacy of 4-Phenyl-1,2,3-thiadiazol-5-amine were identified. While numerous studies demonstrate that derivatives of the 1,3,4-thiadiazole (B1197879) scaffold exhibit significant activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains like Aspergillus and Candida species, this data is not applicable to the 1,2,3-thiadiazole (B1210528) isomer requested. nih.govneliti.comnih.govmdpi.comnih.gov

Activity against Gram-Positive and Gram-Negative Bacteria

There is no available research data specifically evaluating the activity of this compound against Gram-positive and Gram-negative bacteria.

Efficacy against Fungal Strains (e.g., Aspergillus fumigatus, Candida albicans)

Specific research assessing the efficacy of this compound against fungal strains such as Aspergillus fumigatus or Candida albicans could not be located. Studies on related heterocyclic structures like 1,2,4-triazoles and other thiadiazole isomers have shown antifungal properties, but these findings cannot be extrapolated to the specific compound . isres.orgbeu.edu.az

Anticancer Activity

Cytotoxicity against various Cancer Cell Lines (e.g., MCF-7, A549, HepG2, SKOV-3)

There is a lack of published studies investigating the cytotoxic effects of this compound on cancer cell lines, including MCF-7 (breast), A549 (lung), HepG2 (liver), or SKOV-3 (ovarian). The extensive research available on the anticancer properties of 1,3,4-thiadiazole derivatives, which have shown cytotoxicity against these cell lines, pertains to a different chemical scaffold and is not relevant to this compound. nih.govjst.go.jpcu.edu.eg

Anti-angiogenic Mechanisms

No research was found that specifically investigates the anti-angiogenic mechanisms of this compound. While some studies suggest that certain 1,3,4-thiadiazole derivatives may exert anticancer effects through anti-angiogenic pathways, such as the inhibition of Vascular Endothelial Growth Factor (VEGF) and its receptor (VEGFR), these mechanisms have not been studied for the 1,2,3-thiadiazole isomer. nih.govbepls.com

Anticonvulsant Activity and Central Nervous System (CNS) Effects

Derivatives of the 1,2,3-thiadiazole scaffold have been reported to possess anticonvulsant properties. mdpi.com While extensive research has been conducted on the more common 1,3,4-thiadiazole isomer for its CNS activities, the 1,2,3-thiadiazole class is also recognized for its potential in this area. mdpi.comnih.govnih.gov Studies indicate that compounds bearing the 1,2,3-thiadiazole nucleus are among those investigated for anticonvulsant effects, highlighting the scaffold's relevance in the search for new antiepileptic agents. mdpi.com

Antioxidant Activity

The 1,2,3-thiadiazole framework is associated with potential antioxidant activity. mdpi.com Research into various thiadiazole isomers has shown that these heterocyclic compounds can act as antioxidants, a property that is of significant interest in the development of therapeutic agents designed to combat oxidative stress-related pathologies. mdpi.comnih.gov

Other Reported Pharmacological Activities

Beyond CNS and antioxidant effects, 1,2,3-thiadiazole derivatives have demonstrated a broad spectrum of pharmacological activities.

Necroptosis Inhibition: A notable activity of this class is the inhibition of necroptosis, a form of regulated, caspase-independent cell death. nih.govnih.gov A series of nih.govnih.govnih.govthiadiazole benzylamides, known as necrostatins, have been identified as potent inhibitors of this pathway. nih.govnih.gov These compounds are being explored for their therapeutic potential in conditions where necroptosis plays a significant role, such as cerebral ischemia and traumatic brain injury. nih.gov

Anticancer and Antitumor Activity: The 1,2,3-thiadiazole moiety is a component of various compounds with demonstrated anticancer properties. mdpi.comnih.gov For instance, certain 4,5-diaryl-1,2,3-thiadiazole derivatives have shown significant tumor growth inhibition. mdpi.com Furthermore, derivatives incorporating a dehydroepiandrosterone (B1670201) (DHEA) scaffold fused with the 1,2,3-thiadiazole ring have exhibited potent activity against human breast cancer cell lines (T47D), with some compounds showing efficacy comparable to the reference drug adriamycin. nih.gov

Antiviral Activity: Derivatives have been developed as potent antiviral agents, particularly against HIV-1. mdpi.com Specific substitutions, such as a nitro group on an associated phenyl ring, have been shown to significantly enhance antiviral efficacy. mdpi.com Activity against the Tobacco Mosaic Virus (TMV) has also been reported for certain 1,2,3-thiadiazole-4-carboxamide (B1266815) derivatives. mdpi.com

Insecticidal and Fungicidal Activity: The 1,2,3-thiadiazole scaffold is present in compounds evaluated for their insecticidal and fungicidal activities. mdpi.com For example, certain pyrazole (B372694) oxime derivatives bearing a 1,2,3-thiadiazole moiety have shown significant mortality rates against agricultural pests like Aphis craccivora. mdpi.com Additionally, carboxamide derivatives have displayed broad-spectrum fungicidal action against various plant pathogens. mdpi.com

Structure-Activity Relationship (SAR) Studies

The biological potency of 1,2,3-thiadiazole derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring and its appended moieties. mdpi.comnih.gov

Influence of Substituents on Biological Potency

SAR studies have provided valuable insights into optimizing the pharmacological activity of 1,2,3-thiadiazole compounds.

For necroptosis inhibitors, the following relationships have been established nih.gov:

An unsubstituted amide (NH) is crucial for activity; methylation of this group leads to a significant loss of potency.

At the 4-position of the thiadiazole ring, branched alkyl groups enhance activity, with small cyclic groups like cyclopropyl (B3062369) and cyclobutyl being optimal. Larger groups such as t-butyl or phenyl at this position result in decreased activity.

At the 5-position, a 2,6-dihalobenzylamide substitution on the phenyl ring is necessary for potent activity.

For other activities, SAR studies have revealed mdpi.com:

Antitumor Activity: The presence of a methoxy (B1213986) group at the C-4 position of a 5-phenyl ring was found to be critical for the highest antitumor activity in certain 4,5-diaryl-1,2,3-thiadiazole series. Replacing a hydrogen at C-3 with a nitro group in the same series led to a drop in activity.

Anti-HIV Activity: The introduction of a nitro group onto a phenyl ring in thioacetanilide-based derivatives was found to be key for enhancing antiviral efficacy. For other series, a phenyl ring substituted with two bromine atoms (2,4-Br₂) significantly increased antiviral potential.

Table 1: Summary of Structure-Activity Relationship Findings for 1,2,3-Thiadiazole Derivatives

| Biological Activity | Position on Scaffold | Favorable Substituents | Unfavorable Substituents | Reference |

|---|---|---|---|---|

| Necroptosis Inhibition | 5-position amide | Unsubstituted (NH) | Methylated (N-CH₃) | nih.gov |

| Necroptosis Inhibition | 4-position | Isopropyl, Cyclopropyl, Cyclobutyl | t-Butyl, Phenyl | nih.gov |

| Necroptosis Inhibition | 5-position benzylamide | 2,6-dihalo substitutions | 2-methyl, 2-methoxy | nih.gov |

| Antitumor | 5-phenyl ring | 4-methoxy group | 3-nitro group | mdpi.com |

| Anti-HIV | Phenyl ring | Nitro group, 2,4-dibromo | - | mdpi.com |

Modulating Activity through Derivatization

The therapeutic potential of the 1,2,3-thiadiazole core is often unlocked through strategic derivatization. By synthesizing hybrid molecules, researchers can modulate the pharmacological profile to enhance potency and selectivity.

For instance, the necroptosis inhibitory activity was identified in a series of nih.govnih.govnih.govthiadiazole benzylamides . nih.gov In the realm of anticancer research, potent agents have been created by fusing the 1,2,3-thiadiazole ring with a dehydroepiandrosterone (DHEA) steroid scaffold. nih.gov This hybridization resulted in compounds with significant and selective activity against breast cancer cells. nih.gov

Similarly, potent anti-HIV agents were developed from thioacetanilide -based 1,2,3-thiadiazole derivatives. mdpi.com The synthesis of carboxamide and organotin carboxylate derivatives has also led to compounds with significant fungicidal and plant-activating properties, demonstrating the versatility of the 1,2,3-thiadiazole scaffold in generating diverse biological activities through chemical modification. mdpi.com

Mechanistic Insights into Biological Action

Investigations into how 1,2,3-thiadiazole derivatives exert their effects reveal distinct mechanisms of action.

The nih.govnih.govnih.govthiadiazole series of necrostatins demonstrates a unique mode of inhibiting necroptosis that is different from other known classes of necroptosis inhibitors. nih.gov This suggests that they interact with a different target or binding site within the necroptotic pathway, making them valuable tools for studying this form of cell death. nih.gov

In the context of anticancer activity, some 4,5-diaryl-1,2,3-thiadiazole derivatives are reported to function as inhibitors of Hsp90 chaperone protein. mdpi.com Hsp90 is crucial for stabilizing numerous proteins required for tumor cell growth and survival, and its inhibition is a key strategy in cancer therapy. mdpi.com

Molecular Targets and Binding Interactions

While extensive research exists for the broader class of thiadiazole compounds, specific molecular targets for this compound are not extensively documented in publicly available literature. However, the general class of thiadiazoles has been shown to interact with a variety of biological targets. For instance, derivatives of the isomeric 1,3,4-thiadiazole have been investigated for their potential to bind to enzymes such as Epidermal Growth Factor Receptor (EGFR) kinase, a key target in cancer therapy. ijpsjournal.com Other studies on 1,3,4-thiadiazole derivatives have explored their interactions with targets like 6-phosphogluconate dehydrogenase. acs.org

The binding of thiadiazole derivatives to their molecular targets is often facilitated by a combination of interactions, including hydrogen bonding and hydrophobic interactions. The nitrogen atoms in the thiadiazole ring can act as hydrogen bond acceptors, while the phenyl group can engage in hydrophobic or pi-stacking interactions within the binding pocket of a protein.

Cellular Pathways Affected by the Compound

The cellular pathways affected by this compound are not specifically detailed in the available research. However, based on the activities of related thiadiazole compounds, it is plausible that this compound could influence pathways involved in cell proliferation, apoptosis, and microbial growth. For example, various substituted 1,3,4-thiadiazole-2-amines have demonstrated the ability to induce apoptosis in cancer cell lines and inhibit the growth of various microbial species. rasayanjournal.co.innih.gov The biological properties of the 1,3,4-thiadiazole ring, a bioisostere of pyrimidine (B1678525), are thought to contribute to its ability to interfere with DNA replication processes. mdpi.com

In Silico Docking Studies

In silico docking studies are computational methods used to predict the binding affinity and orientation of a ligand to its target protein. While specific docking studies for this compound are not prominently featured in the reviewed literature, numerous studies have employed this technique for other thiadiazole isomers.

For example, molecular docking studies on novel 5-(4-bromophenyl)-N-ethyl-1,3,4-thiadiazol-2-amine derivatives targeting EGFR kinase have been performed to evaluate their binding interactions. ijpsjournal.com Similarly, docking studies have been utilized to investigate the binding of bis- rasayanjournal.co.indocumentsdelivered.comnih.govthiadiazolimines to the main protease of SARS-CoV-2. nih.gov These studies typically reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.

A hypothetical docking study of this compound with a relevant protein target would likely show the amino group and the nitrogen atoms of the thiadiazole ring participating in hydrogen bonding, while the phenyl ring would be involved in hydrophobic interactions within the active site.

Table of Potential Interactions based on General Thiadiazole Docking Studies:

| Interaction Type | Potential Participating Moieties of this compound |

| Hydrogen Bonding | Amino group (-NH2), Nitrogen atoms in the thiadiazole ring |

| Hydrophobic Interactions | Phenyl ring |

| Pi-Stacking | Phenyl ring |

Analytical Methods for Detection and Characterization of 4 Phenyl 1,2,3 Thiadiazol 5 Amine in Complex Matrices

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the structural confirmation of 4-Phenyl-1,2,3-thiadiazol-5-amine by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of this compound.

¹H NMR: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. For derivatives of phenyl-thiadiazole-amine, the aromatic protons of the phenyl group typically appear as multiplets in the downfield region of the spectrum. The chemical shifts of the amine protons can vary depending on the solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon atoms and their electronic environments. The carbon atoms of the phenyl ring and the thiadiazole ring will resonate at characteristic chemical shifts. For instance, in related 5-phenyl-1,3,4-thiadiazole-2-amine derivatives, the carbon of the thiadiazole ring attached to the phenyl group and the carbon bearing the amine group show distinct signals. researchgate.netdergipark.org.tr The signals for the phenyl carbons are also observed in the aromatic region of the spectrum. dergipark.org.tr

Table 1: Representative NMR Data for Phenyl-Thiadiazole Amine Derivatives

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | 8.40 - 11.28 | - | Secondary Amine Proton (-NH) dergipark.org.tr |

| ¹H | 6.96 - 7.22 | m | Ethylenic Proton dergipark.org.tr |

| ¹³C | 163.77 - 169.01 | - | C11 (adjacent to secondary amine) dergipark.org.tr |

| ¹³C | 159.56 - 162.90 | - | C10 dergipark.org.tr |

| ¹³C | 117.54 - 146.67 | - | Phenyl Carbons (adjacent to secondary amine) dergipark.org.tr |

| ¹³C | 127.78 - 136.33 | - | Phenyl Carbons (adjacent to alkene) dergipark.org.tr |

| ¹³C | 119.74 - 127.56 | - | Alkenic C7 dergipark.org.tr |

| ¹³C | 122.79 - 132.47 | - | Alkenic C8 dergipark.org.tr |

Note: The data presented is for related phenyl-thiadiazole-amine derivatives and provides an indication of the expected chemical shifts.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. In the IR spectrum of this compound and its derivatives, key absorption bands are expected.

For similar 1,3,4-thiadiazole (B1197879) compounds, the N-H stretching vibration of the amine group typically appears in the region of 3191 cm⁻¹. dergipark.org.tr The bending vibration of the N-H group is observed around 1491 cm⁻¹. dergipark.org.tr Aromatic C-H stretching vibrations are found near 3078 cm⁻¹. dergipark.org.tr The C=N stretching vibration within the thiadiazole ring is also a characteristic feature. dergipark.org.tr

Table 2: Characteristic IR Absorption Bands for Phenyl-Thiadiazole Amine Derivatives

| Functional Group | Wavenumber (cm⁻¹) | Description |

| N-H | 3191.26 | Stretching vibration of the amine group dergipark.org.tr |

| C-H (aromatic) | 3078.51 | Stretching vibration of aromatic C-H bonds dergipark.org.tr |

| N-H | 1491.69 | Bending vibration of the amine group dergipark.org.tr |

| C=N (thiadiazole) | - | Stretching vibration of the C=N bond in the thiadiazole ring dergipark.org.tr |

Note: The data is based on a study of 5-(1-Methyl-2-phenylethenyl)-N-[phenylmethyl]-1,3,4-Thiadiazol-2-amine.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of a compound. In the mass spectrum of this compound, the molecular ion peak (M⁺) would correspond to its molecular weight (177.23 g/mol ). chemicalbook.comsigmaaldrich.com High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental formula of the compound. The fragmentation pattern observed in the mass spectrum can also offer structural information. For the related compound 5-Phenyl-1,3,4-thiadiazole-2-amine, prominent fragments are observed at m/z 177 and 104. nih.gov

UV-Visible Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy orbitals. The UV-Visible absorption spectra of 1,3,4-thiadiazole compounds have been recorded in solvents like chloroform, showing absorption maxima that can indicate the presence of a single tautomeric form. dergipark.org.tr For some thiadiazole derivatives, the absorption spectra show distinct bands, and changes in these spectra with varying pH can be used to study ionization states. nih.gov The molar absorption coefficient (ε) is a measure of how strongly a substance absorbs light at a given wavelength. nih.gov

Chromatographic Separation Techniques

Chromatographic methods are essential for separating this compound from complex matrices prior to its detection and quantification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of compounds in a mixture. For the analysis of thiadiazole derivatives, reversed-phase HPLC is often employed. This involves a nonpolar stationary phase and a polar mobile phase. The specific conditions, such as the type of column (e.g., C18), the composition of the mobile phase (e.g., a mixture of methanol, acetonitrile, or water with or without modifiers like formic acid or acetic acid), the flow rate, and the detection wavelength (using a UV detector), would need to be optimized for the specific analytical problem. The purity of related compounds like 2-Amino-5-phenyl-1,3,4-thiadiazole has been determined using HPLC. tcichemicals.com Similarly, the assay of 5-Phenyl-1,3,4-thiadiazole-2-thiol has been performed using HPLC. thermofisher.com

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful and widely utilized technique for the analysis of semi-volatile and volatile compounds. For aromatic amines like this compound, GC-MS offers excellent sensitivity and selectivity, making it suitable for detection in complex mixtures. researchgate.net